molecular formula C12H14N2O4 B1594260 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 728-01-8

2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1594260
CAS RN: 728-01-8
M. Wt: 250.25 g/mol
InChI Key: VQJDOEMQZNKEMJ-UHFFFAOYSA-N
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Description

“2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol” is a chemical compound with the molecular formula C12H14N2O4 . It is a versatile material used in scientific research. Its unique structure offers opportunities for diverse applications, including drug discovery, catalysis, and material science.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H14N2O4 . The structure includes a benzoimidazole group attached to an oxolane ring with a hydroxymethyl group . Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.25100 and a density of 1.62g/cm3 . It has a boiling point of 554.5ºC at 760 mmHg . The melting point and other physical properties were not specified in the available sources .

Scientific Research Applications

Microwave Promoted Synthesis

A study conducted by Lei et al. (2013) explored the microwave-assisted synthesis of benzimidazole derivatives, highlighting the efficiency and innovation in synthesizing complex molecules that could be related to 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol. Such synthetic methodologies could be crucial in developing materials with specific properties or biological activities (Yingjie Lei et al., 2013).

Zeolite-like Metal–Organic Frameworks

Tang et al. (2017) utilized mixed ligands, including a benzimidazole derivative, to synthesize zeolite-like metal–organic frameworks (MOFs). These MOFs exhibited high chemical stability and CO2 uptake capacity, suggesting potential applications in gas storage and separation technologies, which could be relevant for compounds like 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol (Yuchuan Tang et al., 2017).

Antimicrobial Activity

Research by Salahuddin et al. (2017) on benzimidazole derivatives demonstrated significant antimicrobial activity against various pathogens, indicating the potential of benzimidazole-based compounds, including 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol, in developing new antimicrobial agents (Salahuddin et al., 2017).

Sedation and Metabolism

A study by Bauer et al. (1995) on the sedative benzodiazepine midazolam, which shares a similar core structure with benzimidazoles, provided insights into the metabolism and pharmacological activity of such compounds. Understanding the metabolism and activity of related compounds can inform the potential pharmacological applications of 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol (T. Bauer et al., 1995).

Antimicrobial and Anticancer Properties

El-Meguid's study (2014) on benzimidazole compounds highlighted their significant antimicrobial and potential anticancer properties. This suggests that derivatives like 2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol could have applications in treating infections and possibly in cancer therapy (E. A. Abd El-Meguid, 2014).

properties

IUPAC Name

2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJDOEMQZNKEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol

CAS RN

728-01-8
Record name NSC505888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzoimidazol-1-yl-5-(hydroxymethyl)oxolane-3,4-diol
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Reactant of Route 6
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